molecular formula C16H13NO5S2 B14362260 3-Amino-4-(naphthalene-2-sulfonyl)benzene-1-sulfonic acid CAS No. 90492-59-4

3-Amino-4-(naphthalene-2-sulfonyl)benzene-1-sulfonic acid

Katalognummer: B14362260
CAS-Nummer: 90492-59-4
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: MQDJWUIYFXHOPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-(naphthalene-2-sulfonyl)benzene-1-sulfonic acid is an organic compound that features both amino and sulfonyl functional groups. This compound is notable for its complex structure, which includes a benzene ring substituted with an amino group and two sulfonyl groups, one of which is attached to a naphthalene moiety. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(naphthalene-2-sulfonyl)benzene-1-sulfonic acid typically involves multiple steps, starting with the sulfonation of naphthalene to produce naphthalene-2-sulfonic acid . This intermediate is then subjected to further reactions to introduce the amino group and additional sulfonyl group on the benzene ring. Common reagents used in these steps include sulfuric acid for sulfonation and various amination reagents for introducing the amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to optimize the synthesis and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-(naphthalene-2-sulfonyl)benzene-1-sulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Sulfuric Acid: Used for sulfonation reactions.

    Amination Reagents: Such as ammonia or amines for introducing the amino group.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst for reduction reactions.

Major Products

The major products formed from these reactions include various substituted benzene and naphthalene derivatives, depending on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 3-Amino-4-(naphthalene-2-sulfonyl)benzene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The compound’s aromatic structure also allows it to participate in π-π stacking interactions, further influencing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-4-(naphthalene-2-sulfonyl)benzene-1-sulfonic acid is unique due to its combination of an amino group and two sulfonyl groups, one of which is attached to a naphthalene ring. This structural complexity imparts specific reactivity and properties that are not observed in simpler compounds, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

90492-59-4

Molekularformel

C16H13NO5S2

Molekulargewicht

363.4 g/mol

IUPAC-Name

3-amino-4-naphthalen-2-ylsulfonylbenzenesulfonic acid

InChI

InChI=1S/C16H13NO5S2/c17-15-10-14(24(20,21)22)7-8-16(15)23(18,19)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,17H2,(H,20,21,22)

InChI-Schlüssel

MQDJWUIYFXHOPU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=C(C=C(C=C3)S(=O)(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.